molecular formula C24H36O8 B015228 Forskolin J CAS No. 81873-08-7

Forskolin J

Cat. No.: B015228
CAS No.: 81873-08-7
M. Wt: 452.5 g/mol
InChI Key: ZSBZMJGJWOYRBW-JZLRHMRTSA-N
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Description

The compound Forskolin J is a complex organic molecule with significant biological and chemical properties. It is known for its intricate structure, which includes multiple stereocenters and functional groups, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Forskolin J primarily targets the enzyme adenylate cyclase . This enzyme plays a crucial role in the conversion of ATP to cyclic AMP (cAMP), a critical second messenger in cells . This compound has also been suggested to interact with Cathepsin L , a protein potentially linked to its antiviral activity.

Mode of Action

This compound interacts with its targets by directly activating adenylate cyclase, leading to an increase in cAMP levels within cells . This activation regulates various cellular processes, including the activation of protein kinase A (PKA), an enzyme involved in numerous cellular functions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cAMP-dependent pathway . The increase in cAMP levels activates PKA, which in turn regulates various downstream cellular processes . This compound also impacts the adenylate cyclase/cAMP/CREB signaling pathway , which is involved in the progression of multiple sclerosis .

Result of Action

The activation of adenylate cyclase and the subsequent increase in cAMP levels by this compound lead to various molecular and cellular effects. These include the activation of PKA and the regulation of numerous cellular functions . This compound has also demonstrated antiviral activity against several viruses, including HSV-1, HSV-2, HAV, and COX-B4 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antiviral activity may vary depending on the specific viral strain and the host cell environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the carbonyl group can yield diols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with various biomolecules makes it a candidate for drug development and biochemical studies .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its complex structure and functional groups may allow it to interact with specific biological targets, making it a candidate for the treatment of various diseases .

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in pharmaceuticals, agrochemicals, and specialty chemicals .

Properties

IUPAC Name

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O8/c1-9-21(6)12-16(28)24(29)22(7)15(27)10-11-20(4,5)18(22)17(30-13(2)25)19(31-14(3)26)23(24,8)32-21/h9,15,17-19,27,29H,1,10-12H2,2-8H3/t15-,17-,18-,19-,21-,22-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBZMJGJWOYRBW-JZLRHMRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]2[C@]([C@H](CCC2(C)C)O)([C@]3(C(=O)C[C@](O[C@@]3([C@H]1OC(=O)C)C)(C)C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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